Cas no 65003-29-4 (Morpholine, 4-(3,4-diaminobenzoyl)-)

Morpholine, 4-(3,4-diaminobenzoyl)- 化学的及び物理的性質
名前と識別子
-
- Morpholine, 4-(3,4-diaminobenzoyl)-
- (3,4-diaminophenyl)-morpholin-4-ylmethanone
- 1,2-diamino-4-morpholinocarbonylbenzene
- 4-(MORPHOLINE-4-CARBONYL)BENZENE-1,2-DIAMINE
- SCHEMBL546571
- DTXSID90625564
- (3,4-Diaminophenyl)(morpholin-4-yl)methanone
- 65003-29-4
- OEKYJLOPJTXIRR-UHFFFAOYSA-N
- (3,4-DIAMINO-PHENYL)-MORPHOLIN-4-YL-METHANONE
- (3,4-diaMinophenyl)(Morpholino)Methanone
-
- インチ: InChI=1S/C11H15N3O2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,12-13H2
- InChIKey: OEKYJLOPJTXIRR-UHFFFAOYSA-N
- ほほえんだ: C1COCCN1C(=O)C2=CC(=C(C=C2)N)N
計算された属性
- せいみつぶんしりょう: 221.11655
- どういたいしつりょう: 221.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
じっけんとくせい
- PSA: 81.58
Morpholine, 4-(3,4-diaminobenzoyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM387551-1g |
(3,4-diaminophenyl)(morpholino)methanone |
65003-29-4 | 95%+ | 1g |
$1329 | 2023-01-09 |
Morpholine, 4-(3,4-diaminobenzoyl)- 関連文献
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
Morpholine, 4-(3,4-diaminobenzoyl)-に関する追加情報
Morpholine, 4-(3,4-diaminobenzoyl)- (CAS No. 65003-29-4): A Comprehensive Overview in Modern Chemical Research
Morpholine, 4-(3,4-diaminobenzoyl)-, identified by its CAS number 65003-29-4, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic organic compound has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both morpholine and diamino benzoyl functional groups imparts unique reactivity and binding capabilities, which are exploited in the development of novel therapeutic agents.
The compound Morpholine, 4-(3,4-diaminobenzoyl)- is characterized by a morpholine ring attached to a benzoyl group substituted with two amino groups at the 3 and 4 positions. This structural motif allows for extensive modifications and derivatization, making it a cornerstone in medicinal chemistry. Recent studies have highlighted its role in the synthesis of protease inhibitors, which are crucial in treating various inflammatory and infectious diseases. The diamino benzoyl moiety, in particular, serves as a key pharmacophore that enhances binding affinity to target enzymes.
In the context of drug discovery, Morpholine, 4-(3,4-diaminobenzoyl)- has been utilized to develop compounds with potential applications in oncology and neurology. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions has been leveraged to create molecules that exhibit inhibitory effects on key enzymes involved in cancer cell proliferation and neurological disorders. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.
Recent advancements in synthetic methodologies have further expanded the utility of Morpholine, 4-(3,4-diaminobenzoyl)-. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled the efficient construction of complex derivatives with tailored properties. These methods have not only improved yields but also allowed for the introduction of chiral centers, which are essential for achieving enantiopure active pharmaceutical ingredients (APIs). The ability to synthesize these derivatives with high precision has opened new avenues for drug development.
The pharmacological profile of compounds derived from Morpholine, 4-(3,4-diaminobenzoyl)- has been extensively studied. In vitro and in vivo experiments have demonstrated their potential as scaffolds for developing drugs with improved pharmacokinetic properties. For example, modifications to the morpholine ring can enhance solubility and bioavailability, while alterations to the diamino benzoyl group can fine-tune binding interactions with biological targets. Such structural optimizations are critical for translating promising candidates into viable therapeutics.
Moreover, the environmental impact of synthesizing and utilizing Morpholine, 4-(3,4-diaminobenzoyl)- has been a focus of recent research. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. For instance, solvent-free reactions and catalytic processes have been explored as alternatives to traditional methods. These innovations not only align with global sustainability goals but also contribute to cost-effective production processes.
The role of computational chemistry in designing derivatives of Morpholine, 4-(3,4-diaminobenzoyl)- cannot be overstated. Molecular modeling techniques have enabled researchers to predict the binding modes and interactions of these compounds with biological targets before conducting experimental validation. This approach has significantly accelerated the drug discovery process by identifying promising candidates early in the development pipeline. Additionally, machine learning algorithms have been employed to analyze large datasets and identify patterns that can guide structural optimization efforts.
In conclusion, Morpholine, 4-(3,4-diaminobenzoyl)- (CAS No. 65003-29-4) is a multifaceted compound with broad applications in chemical research and pharmaceutical development. Its unique structural features and reactivity make it an invaluable building block for synthesizing biologically active molecules. Recent advancements in synthetic chemistry, pharmacology, and computational methods have further enhanced its utility in drug discovery. As research continues to evolve, it is likely that this compound will play an even greater role in developing innovative therapeutic solutions.
65003-29-4 (Morpholine, 4-(3,4-diaminobenzoyl)-) 関連製品
- 51207-86-4(4-(morpholine-4-carbonyl)aniline)
- 104775-65-7(3-(morpholine-4-carbonyl)aniline)
- 2231674-37-4(8-azabicyclo[3.2.1]octan-6-one;hydrochloride)
- 2839143-07-4(2-Methyl-2-morpholinopropan-1-ol (hydrochloride))
- 2198812-53-0(N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1514162-08-3(2-(2,5-difluoro-4-methylphenyl)propan-1-amine)
- 320424-91-7(3-(2-Chlorophenyl)-5-2-(4-methoxyanilino)vinyl-4-isoxazolecarbonitrile)
- 442567-71-7(1-2-(diphenylmethoxy)ethyl-4-5-(4-fluorophenyl)thieno2,3-dpyrimidin-4-ylpiperazine)
- 457613-78-4([4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid)
- 2228269-46-1(2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine)



